Cas no 2098109-54-5 (2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one)

2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one is a specialized organic compound featuring a spirocyclic azetidine core, which imparts structural rigidity and potential reactivity advantages in synthetic applications. The presence of a chloro-ketone moiety enhances its utility as an electrophilic intermediate in nucleophilic substitution or acylation reactions. The methoxymethyl group offers additional functionalization opportunities, improving solubility and derivatization potential. This compound is particularly valuable in medicinal chemistry and pharmaceutical research, where its unique scaffold may contribute to the development of biologically active molecules. Its well-defined structure ensures reproducibility in synthetic pathways, making it a reliable building block for complex organic synthesis.
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one structure
2098109-54-5 structure
商品名:2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one
CAS番号:2098109-54-5
MF:C13H22ClNO2
メガワット:259.77228307724
CID:5728863
PubChem ID:121204416

2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one 化学的及び物理的性質

名前と識別子

    • 2-chloro-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]butan-1-one
    • 2-chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one
    • AKOS026712708
    • F1907-8365
    • 2098109-54-5
    • 1-Butanone, 2-chloro-1-[8-(methoxymethyl)-6-azaspiro[3.4]oct-6-yl]-
    • 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one
    • インチ: 1S/C13H22ClNO2/c1-3-11(14)12(16)15-7-10(8-17-2)13(9-15)5-4-6-13/h10-11H,3-9H2,1-2H3
    • InChIKey: XFRNXFGDTDRZEA-UHFFFAOYSA-N
    • ほほえんだ: ClC(CC)C(N1CC(COC)C2(C1)CCC2)=O

計算された属性

  • せいみつぶんしりょう: 259.1339066g/mol
  • どういたいしつりょう: 259.1339066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 291
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • 密度みつど: 1.13±0.1 g/cm3(Predicted)
  • ふってん: 370.2±17.0 °C(Predicted)
  • 酸性度係数(pKa): -0.83±0.40(Predicted)

2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-8365-0.25g
2-chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one
2098109-54-5 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-8365-0.5g
2-chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one
2098109-54-5 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-8365-10g
2-chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one
2098109-54-5 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-8365-2.5g
2-chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one
2098109-54-5 95%+
2.5g
$1439.0 2023-09-07
TRC
C196386-1g
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one
2098109-54-5
1g
$ 570.00 2022-04-01
TRC
C196386-500mg
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one
2098109-54-5
500mg
$ 365.00 2022-04-01
TRC
C196386-100mg
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one
2098109-54-5
100mg
$ 95.00 2022-04-01
Life Chemicals
F1907-8365-1g
2-chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one
2098109-54-5 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-8365-5g
2-chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one
2098109-54-5 95%+
5g
$2167.0 2023-09-07

2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one 関連文献

2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-oneに関する追加情報

2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one: A Comprehensive Overview

2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one, identified by the CAS number 2098109-54-5, is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings sharing only one atom, creating a spiro junction. The molecule's structure includes a butanone moiety, a chloro group, and a methoxymethyl substituent, all connected through a spiro ring system.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, eliminations, and possibly cyclizations. The presence of the spiro ring system suggests that the compound may exhibit unique physical and chemical properties, such as enhanced stability or specific reactivity patterns. Recent studies have highlighted the potential of spiro compounds in drug design due to their ability to modulate pharmacokinetic properties and improve bioavailability.

One of the most intriguing aspects of 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one is its potential application in medicinal chemistry. The compound's structure suggests that it could serve as a lead molecule for the development of new therapeutic agents. For instance, the chloro group may act as a leaving group in substitution reactions, enabling further functionalization to create derivatives with desired biological activities.

Recent research has also explored the role of spiro compounds in enzyme inhibition and receptor binding. The methoxymethyl group in this molecule could play a significant role in modulating the compound's lipophilicity and hydrogen bonding capabilities, which are critical factors in drug-receptor interactions. Additionally, the butanone moiety may contribute to the compound's metabolic stability, making it a promising candidate for further pharmacological studies.

In terms of synthesis optimization, researchers have employed various strategies to improve the yield and purity of this compound. These include using microwave-assisted synthesis for faster reaction times and employing chiral catalysts to achieve enantioselective formation of the spiro ring system. Such advancements not only enhance the feasibility of large-scale production but also pave the way for exploring its potential applications in materials science.

The structural uniqueness of 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one also makes it an interesting candidate for studying molecular recognition and self-assembling properties. Its ability to form supramolecular structures could be harnessed in designing new materials with tailored properties for applications in nanotechnology and sensors.

In conclusion, 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one represents a fascinating example of how complex organic molecules can be designed and synthesized to address diverse scientific challenges. With ongoing advancements in synthetic methodologies and computational modeling, this compound holds immense potential for contributing to breakthroughs in drug discovery, materials science, and beyond.

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